N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride typically involves the reaction of benzyl chloride with dodecylamine, followed by methylation with methyl chloride. The reaction is carried out under alkaline conditions to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products .
Common Reagents and Conditions
Common reagents used in these reactions include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide can produce the corresponding alcohol, while reaction with halides can yield different quaternary ammonium salts .
Scientific Research Applications
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial action of N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, with a similar mechanism of action.
Hexadecyltrimethylammonium chloride: Used in various industrial applications as a surfactant and antimicrobial agent.
Uniqueness
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride is unique due to its specific alkyl chain length and phenyl group, which confer distinct surface-active properties and antimicrobial efficacy. This makes it particularly effective in applications requiring strong surfactant and disinfectant capabilities .
Properties
Molecular Formula |
C22H40ClN |
---|---|
Molecular Weight |
354.0 g/mol |
IUPAC Name |
trimethyl(1-phenyltridecyl)azanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-17-20-22(23(2,3)4)21-18-15-14-16-19-21;/h14-16,18-19,22H,5-13,17,20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CFSCETSZQVECLC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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